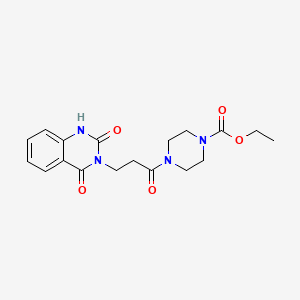
ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate is a complex organic compound featuring a quinazolinone moiety linked to a piperazine ring via a propanoyl linker. This compound stands out due to its potential pharmacological activities, making it a subject of interest in medicinal chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate typically involves multiple steps. Initially, the quinazolinone core is synthesized through a cyclization reaction of anthranilic acid derivatives with urea. The intermediate product is then reacted with 1-bromo-3-chloropropane under basic conditions to introduce the propanoyl linker. Finally, the resultant intermediate undergoes a nucleophilic substitution with ethyl piperazine-1-carboxylate under controlled conditions to yield the target compound.
Industrial Production Methods: : On an industrial scale, the compound's synthesis can be streamlined by optimizing reaction conditions, such as temperature, pressure, and the use of suitable catalysts to enhance yield and purity. Automation and continuous flow synthesis are often employed to increase efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: : Ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to introduce hydroxyl groups or other functional groups.
Reduction: : The quinazolinone moiety can be reduced to its corresponding tetrahydroquinazoline derivative.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and quinazolinone rings.
Common Reagents and Conditions: : Oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides and acyl chlorides are commonly used. Typical reaction conditions include varying pH, temperature, and solvent systems to optimize reaction outcomes.
Major Products: : Products vary based on reaction type; oxidation often leads to hydroxylated derivatives, reduction yields tetrahydroquinazoline compounds, and substitution reactions produce various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate has several applications:
Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its binding affinity to certain biological macromolecules, including enzymes and receptors.
Medicine: : Explored for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent due to its unique structural features.
Industry: : Used in the development of novel materials and as a chemical reagent in various industrial processes.
Mécanisme D'action
The compound's mechanism of action is multi-faceted:
Molecular Targets: : Primarily targets enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: : Interferes with signaling pathways crucial for cell proliferation and survival, including the PI3K/Akt pathway.
Effects: : Leads to the suppression of inflammatory responses, induction of apoptosis in cancer cells, and inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds: : Similar compounds like ethyl 4-(3-(1,2-dihydroquinazolin-4(3H)-yl)propanoyl)piperazine-1-carboxylate, where the dioxo groups are absent, show distinct pharmacological profiles. The presence of the dioxo groups in ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate enhances its biological activity and specificity.
Similar Compounds
Ethyl 4-(3-(1,2-dihydroquinazolin-4(3H)-yl)propanoyl)piperazine-1-carboxylate
Ethyl 4-(3-(2-oxo-1,2-dihydroquinazolin-4(3H)-yl)propanoyl)piperazine-1-carboxylate
Ethyl 4-(3-(2,4-dioxo-1,2-dihydropyrimidin-1(2H)-yl)propanoyl)piperazine-1-carboxylate
Hope this article paints a comprehensive picture for you! Let me know if there's anything else you want to dive into.
Propriétés
IUPAC Name |
ethyl 4-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-2-27-18(26)21-11-9-20(10-12-21)15(23)7-8-22-16(24)13-5-3-4-6-14(13)19-17(22)25/h3-6H,2,7-12H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNHKWRBVPPPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2786772.png)

![5-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2786775.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2786778.png)



![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B2786786.png)
![Ethyl 4-[[1-Oxo-4-[(1,5,6,7-tetrahydro-4-oxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]butyl]amino]benzoate](/img/structure/B2786789.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2786790.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2786791.png)
![4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one](/img/structure/B2786794.png)
